molecular formula C20H32N2O4 B5210428 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide

3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B5210428
M. Wt: 364.5 g/mol
InChI Key: UEDAEDZLOYRQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as TPEB, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of neuroscience. TPEB is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.

Mechanism of Action

3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor. mGluR5 is a G protein-coupled receptor that is expressed in various regions of the brain, including the hippocampus, striatum, and cortex. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to enhance the activity of mGluR5, leading to various biochemical and physiological effects. For example, 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to increase the release of glutamate, a neurotransmitter that is involved in various physiological processes in the brain. Additionally, 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to enhance synaptic plasticity, which is thought to underlie learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments is that it is a selective modulator of mGluR5, which means that it does not affect other receptors in the brain. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. However, one limitation of using 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is that it is a synthetic compound, which means that it may not accurately reflect the effects of endogenous modulators of mGluR5.

Future Directions

There are several future directions for the study of 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide and mGluR5. One direction is to investigate the therapeutic potential of mGluR5 modulators in various neurological disorders, including addiction, depression, anxiety, and schizophrenia. Additionally, future studies could focus on the role of mGluR5 in synaptic plasticity, learning, and memory, and how modulating this receptor could enhance these processes. Finally, future studies could investigate the structure-activity relationship of mGluR5 modulators, with the goal of developing more selective and potent compounds.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves several steps. First, 3,4,5-trimethoxybenzaldehyde is reacted with ethyl magnesium bromide to form the corresponding alcohol. This alcohol is then treated with piperidine and acetic anhydride to form the piperidine derivative. Finally, this derivative is reacted with 2-bromoethylamine hydrobromide to form 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide.

Scientific Research Applications

3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been used extensively in scientific research to study the role of mGluR5 in various neurological disorders, including addiction, depression, anxiety, and schizophrenia. 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been shown to enhance the activity of mGluR5, which is thought to have therapeutic potential in these disorders. Additionally, 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.

properties

IUPAC Name

3,4,5-triethoxy-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-4-24-17-14-16(15-18(25-5-2)19(17)26-6-3)20(23)21-10-13-22-11-8-7-9-12-22/h14-15H,4-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDAEDZLOYRQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide

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